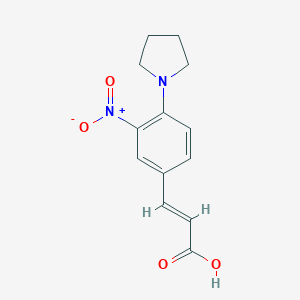

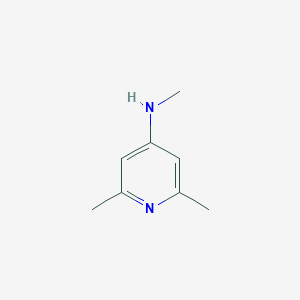

N,2,6-trimethylpyridin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N,2,6-trimethylpyridin-4-amine” is a chemical compound with the molecular formula C8H12N2 and a molecular weight of 136.19 . It is also known by other names such as 4-Pyridinamine, N,2,6-trimethyl- .

Synthesis Analysis

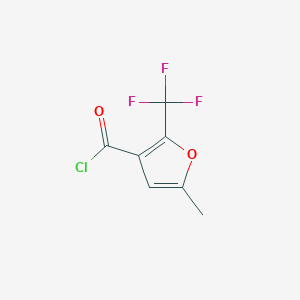

The synthesis of aminopyridine derivatives has been studied extensively . A novel series of 2/6-aryl/heteroaryl substituted-N-(6-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine analogues have been synthesized from dichloropyrimidines by an initial substitution followed by Suzuki coupling with boronic acids or esters .

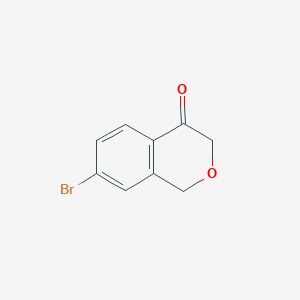

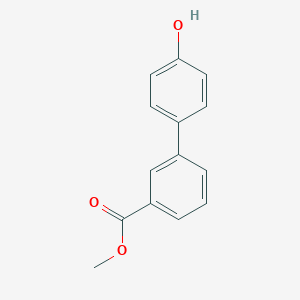

Molecular Structure Analysis

The molecular structure of “N,2,6-trimethylpyridin-4-amine” consists of a pyridine ring with three methyl groups and one amine group attached to it .

Physical And Chemical Properties Analysis

“N,2,6-trimethylpyridin-4-amine” has a boiling point of 226.0±35.0°C . It should be stored in a tightly closed container, in a cool and dry place .

Applications De Recherche Scientifique

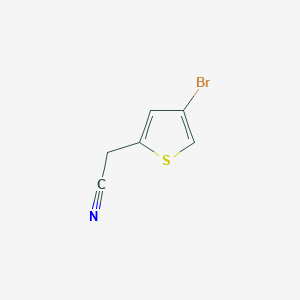

Catalyst in Organic Synthesis

N,2,6-trimethylpyridin-4-amine, also known as N,N-Dimethylpyridin-4-amine (DMAP), has been used as a catalyst in organic synthesis . It has been used in the synthesis of new ionic liquids (ILs) which are efficient catalysts for the facile synthesis of indoles (via Fischer indole synthesis), and 1H-tetrazoles (via click chemistry) . The method is environmentally friendly, requiring only minimum catalyst loading .

Green Alternative to Traditional Solvents

The use of ionic liquids (ILs) as a green alternative to traditional solvents in organic synthesis has increased in recent years . N,N-Dimethylpyridin-4-amine (DMAP) based ionic liquids (ILs) have been reported to be used as such green alternatives .

Temperature Dependent Reactions

Thermal studies (TGA, DTG and DSC) of DMAP-ILs have been carried out to elicit their stability for temperature dependent reactions .

Molecular Dynamics Simulations

Application of molecular dynamics simulations provided valuable insights into the structural and transport properties of these ionic liquids . An MP2 method was applied to evaluate the stability of the compound via binding energy calculations .

Anti-inflammatory Activities

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines have been reported . Synthesis and TNF-α-inhibitory activity of several N-2,4-pyrimidine-N-phenyl-N ′-phenyl ureas were reported . Most of the synthesized derivatives exhibited potent inhibitory effects versus the LPS-activated TNF-α generation .

Safety and Hazards

Mécanisme D'action

Target of Action

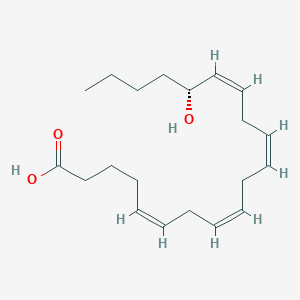

N,2,6-Trimethylpyridin-4-amine is a pyrimidine derivative . Pyrimidines are known to have a range of pharmacological effects including anti-inflammatory activities . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Mode of Action

Pyrimidines generally exert their effects by inhibiting the expression and activities of certain vital inflammatory mediators .

Biochemical Pathways

It is known that pyrimidines, including n,2,6-trimethylpyridin-4-amine, are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (nad), its reduced form nadh, its phosphate parent nadp, and the reduced form nadph, collectively referred to as nad(p)(h) .

Pharmacokinetics

It’s known that the compound has a predicted boiling point of 2260±350 °C and a predicted density of 1011±006 g/cm3 .

Action Environment

It’s known that the compound should be stored at 2-8°c and protected from light .

Propriétés

IUPAC Name |

N,2,6-trimethylpyridin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-6-4-8(9-3)5-7(2)10-6/h4-5H,1-3H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAJRZAKFGHYSOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30440955 |

Source

|

| Record name | N,2,6-trimethylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

193690-76-5 |

Source

|

| Record name | N,2,6-trimethylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(2,6-Dimethylmorpholin-4-yl)-3-nitrophenyl]ethan-1-one](/img/structure/B62292.png)

![3-(Prop-2-en-1-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B62302.png)

![(1R,6R)-2-oxo-3-oxabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B62306.png)